molecular formula C9H9NS B13012336 3,6-Dimethylbenzo[d]isothiazole

3,6-Dimethylbenzo[d]isothiazole

Cat. No.: B13012336
M. Wt: 163.24 g/mol
InChI Key: CGYYSBKHPKZCTJ-UHFFFAOYSA-N
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Description

3,6-Dimethylbenzo[d]isothiazole is an organic compound belonging to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of two methyl groups attached to the benzene ring at the 3 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethylbenzo[d]isothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,6-dimethylbenzothioamide with a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst like iodine to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylbenzo[d]isothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated isothiazole derivatives.

    Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.

Scientific Research Applications

3,6-Dimethylbenzo[d]isothiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-Dimethylbenzo[d]isothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur and nitrogen atoms in the isothiazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions can play a role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazole: Lacks the methyl groups at the 3 and 6 positions.

    4,6-Dimethylbenzo[d]isothiazole: Methyl groups are positioned differently on the benzene ring.

    2-Methylbenzo[d]isothiazole: Only one methyl group is present.

Uniqueness

3,6-Dimethylbenzo[d]isothiazole is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This structural variation can result in different physical properties, such as melting point and solubility, as well as distinct interactions with other molecules.

Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

3,6-dimethyl-1,2-benzothiazole

InChI

InChI=1S/C9H9NS/c1-6-3-4-8-7(2)10-11-9(8)5-6/h3-5H,1-2H3

InChI Key

CGYYSBKHPKZCTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NS2)C

Origin of Product

United States

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